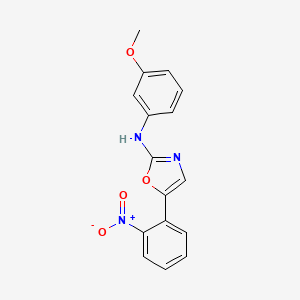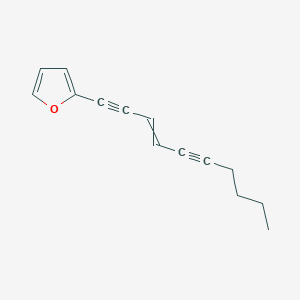
2-(Dec-3-ene-1,5-diyn-1-yl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dec-3-ene-1,5-diyn-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a dec-3-ene-1,5-diyn-1-yl group, which includes both double and triple carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)furan typically involves the reaction of furan with appropriate alkyne and alkene precursors. One common method is the Diels-Alder reaction, where furan acts as a diene and reacts with an alkyne to form the desired product. The reaction conditions often include the use of a catalyst such as FeCl3 and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dec-3-ene-1,5-diyn-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with additional functional groups.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s properties.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogen atoms or other functional groups onto the furan ring.
Aplicaciones Científicas De Investigación
2-(Dec-3-ene-1,5-diyn-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which 2-(Dec-3-ene-1,5-diyn-1-yl)furan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactive functional groups allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Furan: The parent compound, furan, is a simple five-membered ring with one oxygen atom.
2-(2-Nitrovinyl)furan: A derivative of furan with a nitrovinyl group, known for its antimicrobial properties.
3,4-Benzocyclodeca-1,5-diyn-3-ene: Another compound with a similar enediyne structure, used in organic synthesis.
Uniqueness
2-(Dec-3-ene-1,5-diyn-1-yl)furan is unique due to its combination of a furan ring with both double and triple carbon-carbon bonds. This structure provides a high degree of reactivity and versatility in chemical reactions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
823227-91-4 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-dec-3-en-1,5-diynylfuran |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h7-8,10,12-13H,2-4H2,1H3 |
Clave InChI |
QJCUIMILXSSIHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


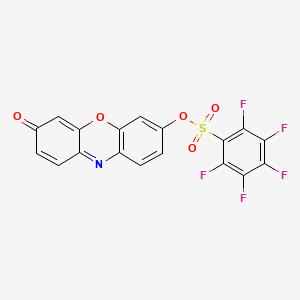
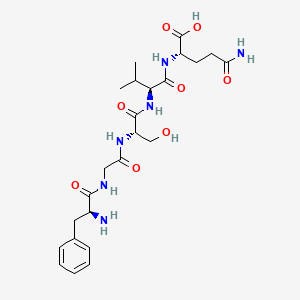
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
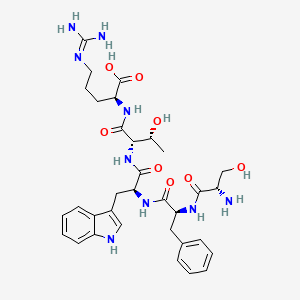
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

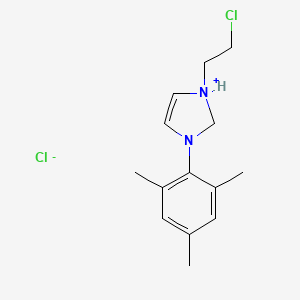
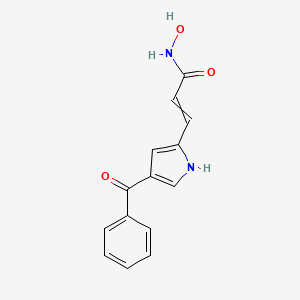
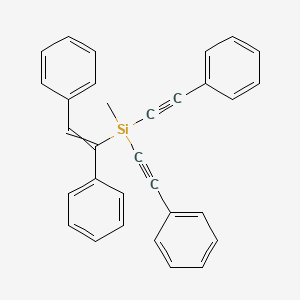
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
